molecular formula C12H14O4 B585960 Monoisobutyl Phthalate-d4 CAS No. 1219802-26-2

Monoisobutyl Phthalate-d4

Cat. No.: B585960
CAS No.: 1219802-26-2
M. Wt: 226.264
InChI Key: RZJSUWQGFCHNFS-LNFUJOGGSA-N
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Description

Monoisobutyl Phthalate-d4 is a deuterated phthalate ester, specifically a monoester of phthalic acid where four hydrogen atoms are replaced by deuterium. This compound is often used as an internal standard in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monoisobutyl Phthalate-d4 is typically synthesized through the deuteration of Monoisobutyl Phthalate. The reaction involves the use of sodium deuteride (NaD) or potassium deuteride (KD) as the deuterium source. The process is carried out under suitable solvent conditions to ensure the incorporation of deuterium atoms into the molecule .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar deuteration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure settings to facilitate the deuteration reaction efficiently .

Chemical Reactions Analysis

Types of Reactions: Monoisobutyl Phthalate-d4 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Monoisobutyl Phthalate-d4 has several applications in scientific research:

    Analytical Chemistry: Used as an internal standard in NMR spectroscopy to quantify the concentration of other compounds.

    Environmental Studies: Employed in the study of phthalate esters’ environmental fate and transport.

    Biological Research: Utilized in metabolic studies to trace the degradation pathways of phthalates in biological systems.

    Industrial Applications: Used in the development and testing of plasticizers and other polymer additives

Mechanism of Action

The mechanism of action of Monoisobutyl Phthalate-d4 involves its interaction with various molecular targets. As a deuterated compound, it is primarily used in analytical applications where its isotopic labeling allows for precise tracking and quantification. In biological systems, it can mimic the behavior of non-deuterated phthalates, providing insights into their metabolic pathways and potential endocrine-disrupting effects .

Comparison with Similar Compounds

Comparison: this compound is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Unlike its non-deuterated counterparts, it provides enhanced sensitivity and specificity in analytical applications. Additionally, its behavior in chemical reactions and biological systems can offer valuable insights into the mechanisms of action of phthalates .

Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-(2-methylpropoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(2)7-16-12(15)10-6-4-3-5-9(10)11(13)14/h3-6,8H,7H2,1-2H3,(H,13,14)/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJSUWQGFCHNFS-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858136
Record name 2-[(2-Methylpropoxy)carbonyl](~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219802-26-2
Record name 2-[(2-Methylpropoxy)carbonyl](~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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